Cas no 1804097-56-0 (3-(2-Chloropropanoyl)-2-methylanisole)
3-(2-Chloropropanoyl)-2-methylanisole Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Chloropropanoyl)-2-methylanisole
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- Inchi: 1S/C11H13ClO2/c1-7-9(11(13)8(2)12)5-4-6-10(7)14-3/h4-6,8H,1-3H3
- InChI Key: HVZDXZXIZLDQBR-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1C=CC=C(C=1C)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- XLogP3: 3
- Topological Polar Surface Area: 26.3
3-(2-Chloropropanoyl)-2-methylanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010008274-250mg |
3-(2-Chloropropanoyl)-2-methylanisole |
1804097-56-0 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
| Alichem | A010008274-500mg |
3-(2-Chloropropanoyl)-2-methylanisole |
1804097-56-0 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
| Alichem | A010008274-1g |
3-(2-Chloropropanoyl)-2-methylanisole |
1804097-56-0 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
3-(2-Chloropropanoyl)-2-methylanisole Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 3-(2-Chloropropanoyl)-2-methylanisole
Comprehensive Overview of 3-(2-Chloropropanoyl)-2-methylanisole (CAS No. 1804097-56-0): Properties, Applications, and Industry Insights
3-(2-Chloropropanoyl)-2-methylanisole (CAS No. 1804097-56-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This chlorinated aromatic ketone derivative combines a methylanisole backbone with a propanoyl chloride functional group, making it a versatile intermediate for synthetic applications. Recent studies highlight its potential in developing novel small-molecule inhibitors and crop protection agents, aligning with the growing demand for precision chemistry solutions.
The compound's molecular structure (C11H13ClO2) features a 2-methylanisole core substituted at the 3-position by a 2-chloropropanoyl moiety. This configuration enables selective reactivity in cross-coupling reactions and nucleophilic substitutions, as documented in recent ACS Sustainable Chemistry publications. Researchers particularly value its balanced lipophilicity (LogP ~2.8) and moderate polarity, which facilitate applications in drug delivery systems and material science.
In pharmaceutical contexts, 3-(2-Chloropropanoyl)-2-methylanisole serves as a precursor for biologically active molecules targeting enzyme modulation. A 2023 Journal of Medicinal Chemistry report identified derivatives of this compound showing promise in neurodegenerative disease research, coinciding with rising global searches for "Alzheimer's small molecule therapies." The chloroketone group allows efficient conversion to heterocyclic scaffolds, addressing pharmaceutical developers' needs for structure-activity relationship optimization.
Agrochemical applications leverage the compound's systemic mobility in plants, with several patents describing its utility in next-generation fungicides. This aligns with the agricultural sector's focus on climate-resilient crop solutions – a top Google Trends topic in 2024. The methylanisole component contributes to favorable xylem translocation properties, while the α-chloroketone moiety enables covalent binding to target proteins, a mechanism gaining traction in sustainable pest control strategies.
Synthetic methodologies for CAS 1804097-56-0 typically involve Friedel-Crafts acylation of 2-methylanisole with 2-chloropropionyl chloride, followed by careful purification. Recent advances in flow chemistry techniques have improved yields to >85%, addressing industry demands for green chemistry processes – another high-traffic search term. Analytical characterization via HPLC-MS and NMR spectroscopy confirms the compound's high purity (>98%), crucial for regulatory compliance in end-use applications.
The compound's stability profile shows excellent resistance to hydrolytic degradation at pH 5-8, making it suitable for formulation development. Storage recommendations include protection from UV light and moisture, with stability data supporting 24-month shelf life under controlled conditions. These properties respond to frequent queries about "chemical storage best practices" in research forums.
Market analysts note growing interest in 3-(2-Chloropropanoyl)-2-methylanisole from contract research organizations, particularly in Asia-Pacific regions. The compound's cost-effective synthesis and structural versatility position it favorably against comparable aryl ketone intermediates. Recent patent filings (WO202318712, CN115260156) demonstrate its expanding role in electronic materials and liquid crystal applications, tapping into the booming display technology sector.
Environmental fate studies indicate moderate biodegradability (OECD 301B) with low bioaccumulation potential (BCF <500), addressing ecological concerns frequently raised in ESG-focused investment circles. The scientific community continues to explore its metabolic pathways, with recent in silico modeling studies predicting favorable ADME profiles for derivative compounds.
Quality control protocols for CAS 1804097-56-0 emphasize residual solvent monitoring and isomeric purity verification, reflecting GMP standards. These procedures answer common laboratory questions about "ketone derivative characterization techniques." The compound's spectral fingerprints (IR: 1715 cm-1 for C=O stretch; 1H NMR: δ 2.45 ppm for CH3-CO) provide reliable identification markers.
Future research directions may explore the compound's potential in photoredox catalysis and metal-organic frameworks, areas generating substantial academic interest. Its balanced electronic effects (σp = 0.33) and steric parameters (Es ≈ -0.55) make it a candidate for developing advanced functional materials, connecting to trending searches about "smart material innovations."
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